molecular formula C22H26N4O4 B14970930 N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-methylpiperazin-1-YL)ethyl]-N'-phenylethanediamide

N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-methylpiperazin-1-YL)ethyl]-N'-phenylethanediamide

Cat. No.: B14970930
M. Wt: 410.5 g/mol
InChI Key: BKWOHSZCKIURBO-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-methylpiperazin-1-YL)ethyl]-N’-phenylethanediamide is a complex organic compound that belongs to the class of proline and derivatives. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a piperazine ring, and a phenylethanediamide group.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-methylpiperazin-1-YL)ethyl]-N’-phenylethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-methylpiperazin-1-YL)ethyl]-N’-phenylethanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-methylpiperazin-1-YL)ethyl]-N’-phenylethanediamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-methylpiperazin-1-YL)ethyl]-N’-phenylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenyloxamide

InChI

InChI=1S/C22H26N4O4/c1-25-9-11-26(12-10-25)18(16-7-8-19-20(13-16)30-15-29-19)14-23-21(27)22(28)24-17-5-3-2-4-6-17/h2-8,13,18H,9-12,14-15H2,1H3,(H,23,27)(H,24,28)

InChI Key

BKWOHSZCKIURBO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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